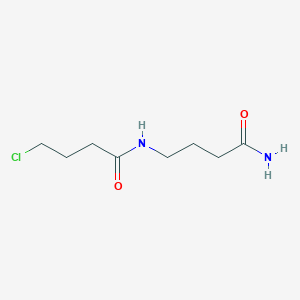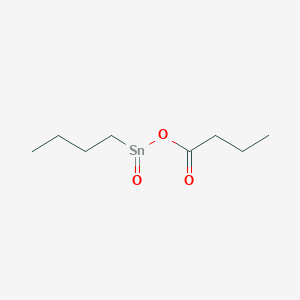
5-Ethoxy-5-methylhex-3-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-5-methylhex-3-yn-2-one is an organic compound characterized by the presence of an ethoxy group, a methyl group, and a triple bond within its molecular structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C9H14O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-5-methylhex-3-yn-2-one typically involves the alkylation of an alkyne precursor with an ethoxy group. One common method is the reaction of 5-methylhex-3-yn-2-one with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyl iodide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction, reducing the reaction time and improving the overall yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-5-methylhex-3-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-5-methylhex-3-yn-2-one has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-5-methylhex-3-yn-2-one involves its interaction with specific molecular targets and pathways. The triple bond in the compound can participate in various chemical reactions, including cycloaddition and nucleophilic addition. The ethoxy group can enhance the compound’s solubility and reactivity, facilitating its interaction with enzymes and other biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylhex-3-yn-2-one: Lacks the ethoxy group, making it less soluble and reactive.
5-Ethoxy-5-methylhex-2-en-2-one: Contains a double bond instead of a triple bond, resulting in different reactivity and chemical properties.
5-Ethoxy-5-methylhex-3-yn-3-ol: Contains a hydroxyl group, making it more polar and reactive in hydrogen bonding.
Uniqueness
5-Ethoxy-5-methylhex-3-yn-2-one is unique due to the presence of both an ethoxy group and a triple bond, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound in organic synthesis and various scientific applications.
Eigenschaften
CAS-Nummer |
62935-19-7 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
5-ethoxy-5-methylhex-3-yn-2-one |
InChI |
InChI=1S/C9H14O2/c1-5-11-9(3,4)7-6-8(2)10/h5H2,1-4H3 |
InChI-Schlüssel |
YNBCZQWNPFMZGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(C)C#CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502239.png)
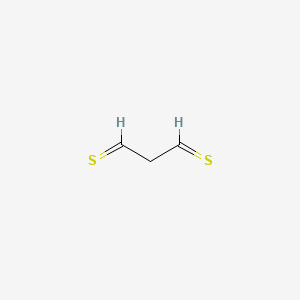
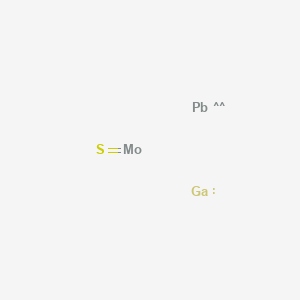

![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
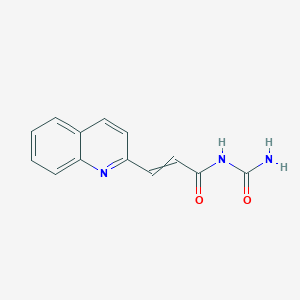
![N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide](/img/structure/B14502276.png)
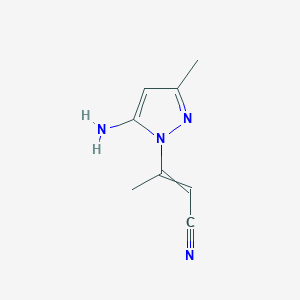
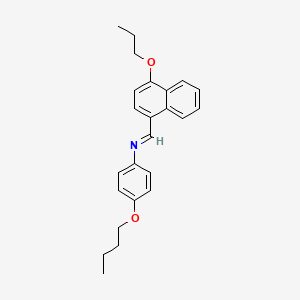
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)

